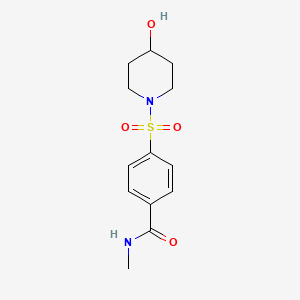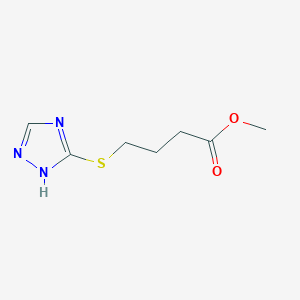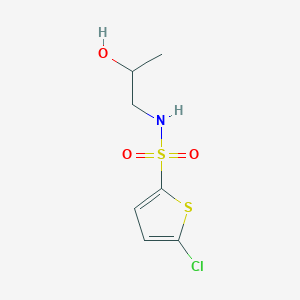![molecular formula C12H17ClN2O2S B7541530 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as CTMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTMP belongs to the class of piperazine derivatives and is a selective inhibitor of protein kinase B (PKB/Akt) phosphorylation.
Wirkmechanismus
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid selectively inhibits the phosphorylation of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. By inhibiting the phosphorylation of PKB/Akt, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis of cancer cells. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also improves glucose metabolism and insulin sensitivity by regulating the insulin signaling pathway.
Biochemical and Physiological Effects:
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been found to have several biochemical and physiological effects. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid inhibits the phosphorylation of PKB/Akt, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also regulates the insulin signaling pathway, leading to improved glucose metabolism and insulin sensitivity. Additionally, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is its selectivity for PKB/Akt phosphorylation, which makes it a promising therapeutic agent for various diseases. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid also has a relatively low toxicity profile and can be easily synthesized in the laboratory. However, one of the limitations of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in different disease models.
Zukünftige Richtungen
There are several future directions for research on 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid. One area of research is the development of more potent and selective inhibitors of PKB/Akt phosphorylation. Another area of research is the investigation of the potential therapeutic applications of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid in different disease models. Overall, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown promising results in preclinical studies, and further research is needed to determine its full therapeutic potential.
Synthesemethoden
The synthesis of 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid involves several steps, starting with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-yl chloride. This intermediate is then reacted with N-benzylpiperazine to form 4-[(5-chlorothiophen-2-yl)methyl]piperazine. The final step involves the reaction of 4-[(5-chlorothiophen-2-yl)methyl]piperazine with 3-bromopropanoic acid to form 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis in cancer cells. 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, 3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c13-11-2-1-10(18-11)9-15-7-5-14(6-8-15)4-3-12(16)17/h1-2H,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZZLWVZNAXARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)





![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)


![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)